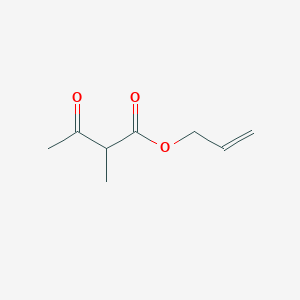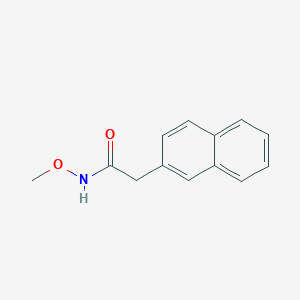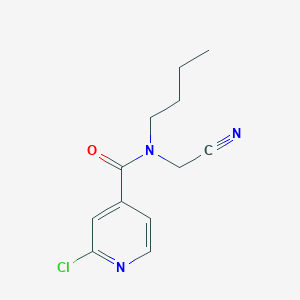![molecular formula C10H20N2OSi B14303221 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole CAS No. 114119-06-1](/img/structure/B14303221.png)
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used to protect hydroxyl groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole typically involves the reaction of an imidazole derivative with a trimethylsilyl-protected alcohol. One common method is the reaction of 2-bromo-1-(trimethylsilyloxy)butane with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole involves its interaction with specific molecular targets. The trimethylsilyl group can be selectively removed under mild conditions, revealing a reactive hydroxyl group that can participate in further chemical reactions. The imidazole ring can interact with metal ions and enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyl)-1H-imidazole: Lacks the butan-2-yl group, making it less sterically hindered.
2-(Trimethylsilyl)ethanol: Contains a hydroxyl group instead of an imidazole ring.
1-(2-Hydroxybutan-2-yl)-1H-imidazole: Lacks the trimethylsilyl group, making it more reactive.
Uniqueness
1-{2-[(Trimethylsilyl)oxy]butan-2-yl}-1H-imidazole is unique due to the presence of both the trimethylsilyl group and the imidazole ring. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
| 114119-06-1 | |
Fórmula molecular |
C10H20N2OSi |
Peso molecular |
212.36 g/mol |
Nombre IUPAC |
2-imidazol-1-ylbutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C10H20N2OSi/c1-6-10(2,13-14(3,4)5)12-8-7-11-9-12/h7-9H,6H2,1-5H3 |
Clave InChI |
FKIMBQGSCHKPJL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(N1C=CN=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)



